molecular formula C16H19N5O7S B14146999 Guanosine, 6-thio-, 2',3',5'-triacetate CAS No. 34793-14-1

Guanosine, 6-thio-, 2',3',5'-triacetate

Cat. No.: B14146999
CAS No.: 34793-14-1
M. Wt: 425.4 g/mol
InChI Key: BZOOEMDKUJHUEP-UHFFFAOYSA-N
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Description

Guanosine, 6-thio-, 2',3',5'-triacetate (CAS: 2946-36-3; molecular formula: C₁₆H₁₉N₅O₇S) is a chemically modified nucleoside derivative characterized by:

  • A guanine base with a thio (-S) substitution at the 6-position.
  • Acetyl groups protecting the 2', 3', and 5'-hydroxyl groups of the ribose sugar.
    This compound is primarily used as a synthetic intermediate in nucleoside chemistry, enabling the preparation of thiol-modified RNA/DNA analogs or prodrugs . Its acetyl groups enhance solubility in organic solvents, facilitating reactions under anhydrous conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34793-14-1

Molecular Formula

C16H19N5O7S

Molecular Weight

425.4 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29)

InChI Key

BZOOEMDKUJHUEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Acetylation of Guanosine

The first step entails protecting the 2', 3', and 5' hydroxyl groups of guanosine’s ribose sugar through acetylation. This is typically achieved using acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under anhydrous conditions at temperatures between 0–25°C for 4–6 hours. The acetylation reaction can be represented as:

$$
\text{Guanosine} + 3 \, \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{Guanosine-2',3',5'-triacetate} + 3 \, \text{AcOH}
$$

Key considerations include:

  • Stoichiometry : A 3:1 molar ratio of acetic anhydride to guanosine ensures complete triacetylation.
  • Solvent : Pyridine acts as both a catalyst and solvent, neutralizing acetic acid byproducts.
  • Yield : Laboratory-scale reactions report yields of 85–90% after purification via recrystallization or silica gel chromatography.

Thiolation at the 6th Position

The second step replaces the 6-oxygen of the guanine base with a thio group. This is achieved using phosphorus pentasulfide (P$$2$$S$$5$$) in a polar aprotic solvent like dimethylformamide (DMF) or hexamethyldisilazane (HMDS). The reaction is conducted under inert atmosphere (N$$_2$$ or Ar) at 60–80°C for 8–12 hours:

$$
\text{Guanosine-2',3',5'-triacetate} + \text{P}2\text{S}5 \xrightarrow{\text{DMF}} \text{Guanosine-6-thio-2',3',5'-triacetate} + \text{byproducts}
$$

Optimization Notes :

  • Excess Reagent : A 2–3 molar excess of P$$2$$S$$5$$ ensures complete conversion.
  • Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, yielding 70–75% pure product.

One-Pot Synthesis Using Sodium Periodate and Borohydride

An alternative approach involves a one-pot oxidative cleavage and reductive amination sequence to generate acyclic intermediates, which are subsequently functionalized. This method, adapted from secoguanosine synthesis, offers advantages in scalability and reduced purification steps.

Oxidative Cleavage of Guanosine

Guanosine is treated with sodium periodate (NaIO$$_4$$) in aqueous solution at 25°C for 3 hours, cleaving the 2',3'-diol bond to form a dialdehyde intermediate.

Reductive Amination and Acetylation

The dialdehyde is reduced with sodium borohydride (NaBH$$_4$$) to form a diol, which undergoes simultaneous acetylation and thiolation in the same pot. Activated charcoal is used to remove iodate and borate salts, simplifying purification:

$$
\text{Guanosine} \xrightarrow{\text{NaIO}4} \text{Dialdehyde} \xrightarrow{\text{NaBH}4} \text{Diol} \xrightarrow{\text{Ac}2\text{O, P}2\text{S}_5} \text{Guanosine-6-thio-2',3',5'-triacetate}
$$

Key Advantages :

  • Yield : 65–70% after charcoal purification.
  • Scalability : Suitable for multi-gram synthesis without chromatographic steps.

Protected Intermediate Synthesis for Oligonucleotide Applications

For specialized applications in oligonucleotide synthesis, guanosine derivatives require additional protecting groups to prevent undesired side reactions. A method reported by Harris et al. involves trimethylsilyl (TMS) protection and Mitsunobu alkylation.

Trimethylsilyl Protection

Guanosine is treated with trimethylsilyl imidazole to transiently protect hydroxyl groups, enabling selective alkylation at the N2 position of guanine.

Mitsunobu Alkylation

The TMS-protected guanosine undergoes Mitsunobu reaction with trimethylsilylethanol, diisopropylazodicarboxylate (DIAD), and triphenylphosphine (PPh$$3$$) to install an acid-labile protecting group. Subsequent deprotection with dilute NH$$3$$ yields intermediates suitable for phosphoramidite synthesis.

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF).
  • Yield : 67–72% after normal-phase chromatography.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and applicability of the three primary methods:

Method Reagents Yield (%) Purification Technique Scalability
Stepwise Synthesis Ac$$2$$O, P$$2$$S$$_5$$, pyridine 70–75 Column chromatography Laboratory
One-Pot Synthesis NaIO$$4$$, NaBH$$4$$, Ac$$_2$$O 65–70 Activated charcoal Pilot-scale
Protected Intermediates TMSCl, DIAD, PPh$$_3$$ 67–72 Normal-phase chromatography Specialized

Challenges and Optimization Strategies

Byproduct Formation in Thiolation

The use of P$$2$$S$$5$$ often generates sulfur-containing byproducts, necessitating rigorous purification. Recent studies suggest substituting P$$2$$S$$5$$ with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) to improve selectivity.

Solvent Compatibility

DMF, while effective in thiolation, poses challenges in removal due to high boiling point (153°C). Switching to HMDS reduces post-reaction processing time.

Temperature Sensitivity

Overheating during acetylation (>30°C) leads to partial deacetylation. Maintaining temperatures below 25°C improves triacetate stability.

Chemical Reactions Analysis

Guanosine, 6-thio-, 2’,3’,5’-triacetate undergoes various chemical reactions, including:

Scientific Research Applications

Guanosine, 6-thio-, 2’,3’,5’-triacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in nucleotide metabolism and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of guanosine, 6-thio-, 2’,3’,5’-triacetate involves its interaction with various molecular targets and pathways. The thio group at the 6-position can form covalent bonds with nucleophiles in biological systems, potentially affecting enzyme activity and protein function. The acetyl groups may influence the compound’s solubility and cellular uptake .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Base Modifications: The 6-thio substitution in guanosine and inosine derivatives introduces nucleophilic sulfur, enabling crosslinking or metal coordination, unlike uridine triacetate’s uracil base, which lacks this reactivity .
  • Protecting Groups: Tribenzoate derivatives (e.g., guanosine tribenzoate) exhibit greater steric hindrance and lipophilicity than triacetates, affecting solubility and reaction kinetics .
  • Backbone Stability: Ethenoguanosine triacetate’s 1,N²-etheno bridge destabilizes the N-glycosidic bond, leading to isomerization under mild conditions, a feature absent in non-etheno analogs .

Pharmacological and Functional Contrasts

  • Uridine triacetate acts as a prodrug for uridine, competitively inhibiting 5-fluorouracil toxicity by rescuing nucleotide pools .
  • Pomiferin triacetate targets mTOR kinase , a critical regulator of cell growth, showing specificity over other kinases (17 lipid/50 protein kinases tested) .

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